molecular formula C11H9NO2S B1305956 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid CAS No. 28077-41-0

3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid

Cat. No.: B1305956
CAS No.: 28077-41-0
M. Wt: 219.26 g/mol
InChI Key: YDPHSMPSNLAMJE-UHFFFAOYSA-N
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Description

3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid is an organic compound with the molecular formula C11H9NO2S and a molecular weight of 219.26 g/mol . This compound features a benzoic acid moiety attached to a thiazole ring, which is substituted with a methyl group at the 2-position. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid typically involves the reaction of 2-methylthiazole with a benzoic acid derivative under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where the thiazole ring is acylated with a benzoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. This method enhances the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4

    Substitution: Halogens, nitro groups

Major Products Formed

Scientific Research Applications

3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid involves its interaction with specific molecular targets. For instance, the thiazole ring can bind to DNA and proteins, affecting their function. In some cases, it may inhibit enzymes or disrupt cellular processes, leading to antimicrobial or antifungal effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid
  • 4-(2-Methyl-1,3-thiazol-4-yl)benzoic acid
  • 3-(2-Methyl-1,3-thiazol-5-yl)benzoic acid

Uniqueness

3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-(2-methyl-1,3-thiazol-4-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2S/c1-7-12-10(6-15-7)8-3-2-4-9(5-8)11(13)14/h2-6H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDPHSMPSNLAMJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50380127
Record name 3-(2-methyl-1,3-thiazol-4-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28077-41-0
Record name 3-(2-methyl-1,3-thiazol-4-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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